molecular formula C13H19NO B1386396 N-(1-phenylethyl)oxan-4-amine CAS No. 1154882-97-9

N-(1-phenylethyl)oxan-4-amine

Cat. No.: B1386396
CAS No.: 1154882-97-9
M. Wt: 205.3 g/mol
InChI Key: SLWFJVYWKIATHJ-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)oxan-4-amine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol. It is also known for its potential therapeutic and environmental applications.

Preparation Methods

The synthesis of N-(1-phenylethyl)oxan-4-amine typically involves a two-step process. In the first step, 4-aminodiphenylamine reacts with acetophenone in the presence of an acidic catalyst. This reaction is performed to an incomplete conversion of 4-aminodiphenylamine, resulting in an intermediate product of high purity. In the second step, this intermediate product is hydrogenated on a heterogeneous catalyst to yield this compound .

Chemical Reactions Analysis

N-(1-phenylethyl)oxan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: this compound can undergo nucleophilic substitution reactions with halogenated compounds.

    Common Reagents and Conditions: Typical reagents include acids, bases, and metal catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-phenylethyl)oxan-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of neurotransmitter activity.

    Medicine: Research is ongoing into its potential therapeutic applications, including its role as a synthetic agonist for AMPA receptors, which are excitatory ionotropic glutamate receptors.

    Industry: this compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. For instance, as a synthetic agonist for AMPA receptors, it plays a crucial role in synaptic plasticity and neural communication. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release.

Comparison with Similar Compounds

N-(1-phenylethyl)oxan-4-amine can be compared with other similar compounds, such as:

    Phenethylamine: This compound is structurally similar but lacks the oxan-4-amine moiety.

    N-[(1R)-1-phenylethyl]oxan-4-amine: This is a stereoisomer of this compound and shares similar properties but may exhibit different biological activities due to its chiral nature.

Properties

IUPAC Name

N-(1-phenylethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)14-13-7-9-15-10-8-13/h2-6,11,13-14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWFJVYWKIATHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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